Cas no 954229-12-0 (Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-)
![Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- structure](https://www.kuujia.com/scimg/cas/954229-12-0x500.png)
Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- Chemical and Physical Properties
Names and Identifiers
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- Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-
- 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine
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- MDL: MFCD09750338
- Inchi: InChI=1S/C14H17N3O2/c1-18-12-5-3-2-4-11(12)14-17-16-13(19-14)10-6-8-15-9-7-10/h2-5,10,15H,6-9H2,1H3
- InChI Key: CEWMQIHGXTYBFE-UHFFFAOYSA-N
- SMILES: COC1=CC=CC=C1C2=NN=C(C3CCNCC3)O2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM323378-5g |
2-(2-Methoxyphenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole |
954229-12-0 | 95% | 5g |
$1262 | 2021-08-18 | |
Chemenu | CM323378-1g |
2-(2-Methoxyphenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole |
954229-12-0 | 95% | 1g |
$530 | 2024-07-18 | |
Crysdot LLC | CD11004239-5g |
2-(2-Methoxyphenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole |
954229-12-0 | 95+% | 5g |
$1340 | 2024-07-19 | |
eNovation Chemicals LLC | D767517-0.1g |
2-(2-methoxyphenyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
954229-12-0 | 95% | 0.1g |
$210 | 2023-09-04 | |
eNovation Chemicals LLC | D767517-1g |
2-(2-methoxyphenyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
954229-12-0 | 95% | 1g |
$545 | 2023-09-04 | |
Crysdot LLC | CD11004239-1g |
2-(2-Methoxyphenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole |
954229-12-0 | 95+% | 1g |
$446 | 2024-07-19 | |
Chemenu | CM323378-1g |
2-(2-Methoxyphenyl)-5-(piperidin-4-yl)-1,3,4-oxadiazole |
954229-12-0 | 95% | 1g |
$421 | 2021-08-18 | |
eNovation Chemicals LLC | D767517-5g |
2-(2-methoxyphenyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
954229-12-0 | 95% | 5g |
$1485 | 2023-09-04 | |
eNovation Chemicals LLC | D767517-0.25g |
2-(2-methoxyphenyl)-5-piperidin-4-yl-1,3,4-oxadiazole |
954229-12-0 | 95% | 0.25g |
$300 | 2023-09-04 |
Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- Related Literature
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Miguel A. C. Teixeira,Steve Arscott,Simon J. Cox Soft Matter, 2018,14, 5369-5382
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-
Comprehensive Overview of Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- (CAS No. 954229-12-0)
Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- (CAS No. 954229-12-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The compound belongs to the piperidine derivative family, which is widely recognized for its role in drug discovery and development. Its molecular structure combines a piperidine ring with a 1,3,4-oxadiazole moiety, linked to a 2-methoxyphenyl group, making it a promising candidate for various applications.
In recent years, researchers have focused on the potential of Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- in addressing challenges related to bioactive molecule design and targeted drug delivery. The compound's heterocyclic framework is particularly intriguing, as it offers opportunities for modulating pharmacokinetic properties. This aligns with the growing demand for small-molecule therapeutics in treating complex diseases, a topic frequently searched in scientific databases and AI-driven platforms.
The synthesis of CAS No. 954229-12-0 involves multi-step organic reactions, often starting from commercially available piperidine precursors. Key steps include the formation of the 1,3,4-oxadiazole ring through cyclization reactions, followed by functionalization with the 2-methoxyphenyl group. Researchers have optimized these protocols to improve yield and purity, addressing common queries such as "efficient synthesis of piperidine-oxadiazole hybrids" and "scalable methods for heterocyclic compounds."
From a pharmacological perspective, Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- exhibits notable bioactivity profiles. Preliminary studies suggest its potential in modulating specific enzyme systems, which has sparked interest in its application for neurological disorders and metabolic diseases. These areas are highly relevant to current healthcare trends, where users frequently search for "new treatments for neurodegenerative conditions" and "innovative small-molecule inhibitors."
The compound's physicochemical properties, such as solubility, stability, and lipophilicity, have been extensively characterized to support its development. These properties are critical for drug formulation and delivery optimization, topics that dominate discussions in pharmaceutical forums. Additionally, the structure-activity relationship (SAR) of Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- has been explored to identify key functional groups responsible for its efficacy, a subject often queried as "SAR studies of piperidine derivatives."
In the agrochemical sector, CAS No. 954229-12-0 has been investigated for its potential as a crop protection agent. The 1,3,4-oxadiazole moiety is known for its pesticidal and herbicidal activities, aligning with the increasing demand for sustainable agriculture solutions. This resonates with search trends like "eco-friendly agrochemicals" and "novel pesticide scaffolds," reflecting the compound's relevance to modern agricultural challenges.
Future research directions for Piperidine, 4-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]- include exploring its mechanistic pathways and expanding its therapeutic applications. Collaborative efforts between academia and industry are expected to accelerate its translation into practical solutions, addressing frequently asked questions such as "emerging piperidine-based drugs" and "next-generation heterocyclic compounds." With its versatile chemistry and promising bioactivity, this compound stands as a testament to the innovation driving modern chemical sciences.
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